molecular formula C17H23N3O2 B6915087 N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine

Cat. No.: B6915087
M. Wt: 301.4 g/mol
InChI Key: VLEHWUWABHJWMU-UHFFFAOYSA-N
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Description

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine is a complex organic compound that features a benzofuran core, a pyrazole ring, and various functional groups

Properties

IUPAC Name

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-9-14-10-16(21-3)11-15(17(14)22-13)12-19(2)7-8-20-6-4-5-18-20/h4-6,10-11,13H,7-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEHWUWABHJWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)OC)CN(C)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran core through the cyclization of o-hydroxyacetophenones under basic conditions . The pyrazole ring can be introduced via a condensation reaction with appropriate hydrazine derivatives . The final step often involves the alkylation of the pyrazole nitrogen with a suitable alkyl halide to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

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